molecular formula C14H12ClNO4S B280949 2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid

2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B280949
M. Wt: 325.8 g/mol
InChI Key: NZTFKFSZZUXLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid, also known as Methylsulfonylbenzene, is a chemical compound that is widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.

Scientific Research Applications

2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid has various scientific research applications, particularly in the study of different biological processes. This compound has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. As such, this compound has been used in the development of anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid involves the inhibition of COX-2, which reduces the production of prostaglandins. This inhibition results in the reduction of inflammation and pain. Moreover, this compound has been found to have other mechanisms of action, such as the inhibition of the growth of cancer cells.
Biochemical and Physiological Effects
2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid has various biochemical and physiological effects, such as the inhibition of COX-2 and the reduction of inflammation and pain. Moreover, this compound has been found to have other effects, such as the inhibition of the growth of cancer cells and the induction of apoptosis, a process that leads to the death of cells.

Advantages and Limitations for Lab Experiments

The use of 2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid in lab experiments has various advantages and limitations. One advantage is that this compound is a potent inhibitor of COX-2, making it a valuable tool in the study of inflammation and pain. Moreover, this compound has been found to have other effects, such as the inhibition of the growth of cancer cells, making it a useful tool in the study of cancer.
However, one limitation of using this compound in lab experiments is that it can be toxic at high concentrations, which can affect the results of experiments. Moreover, the use of this compound requires careful handling and disposal due to its potential environmental and health hazards.

Future Directions

There are various future directions for research on 2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid. One direction is the study of its potential as a therapeutic agent for different diseases, particularly cancer. Moreover, further studies are needed to explore the mechanisms of action of this compound and its effects on different biological processes. Additionally, research can focus on the development of new derivatives of this compound with improved pharmacological properties.
Conclusion
In conclusion, 2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid is a valuable tool in scientific research, particularly in the study of inflammation, pain, and cancer. This compound has various biochemical and physiological effects, and its mechanism of action involves the inhibition of COX-2. However, the use of this compound in lab experiments requires careful handling and disposal due to its potential environmental and health hazards. There are various future directions for research on this compound, which can lead to the development of new therapeutic agents and the improvement of our understanding of different biological processes.

Synthesis Methods

The synthesis of 2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of the target compound, which can be purified and isolated through various methods such as recrystallization and column chromatography.

properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

2-[(4-chloro-3-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H12ClNO4S/c1-9-8-10(6-7-12(9)15)21(19,20)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

NZTFKFSZZUXLOD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl

Origin of Product

United States

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